N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine
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Overview
Description
N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine is a complex organic compound characterized by the presence of oxirane (epoxide) groups and biphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of biphenyl derivatives with epoxide-containing reagents. One common method involves the use of 4-aminobiphenyl as a starting material, which undergoes a series of reactions to introduce the oxirane groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-temperature capillary gas chromatography can be employed to monitor the reaction progress and optimize the conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to remove the oxirane rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include diols from oxidation, deoxygenated compounds from reduction, and substituted biphenyl derivatives from electrophilic substitution .
Scientific Research Applications
N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1’-biphenyl]-4-amine involves the interaction of its oxirane groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is crucial for its antimicrobial and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different substituents on the aromatic rings.
Bisphenol F diglycidyl ether: Another related compound with variations in the biphenyl structure.
Properties
CAS No. |
875545-60-1 |
---|---|
Molecular Formula |
C36H39NO4 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-[3-(oxiran-2-ylmethoxy)propyl]-N-[4-[3-(oxiran-2-ylmethoxy)propyl]phenyl]-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H39NO4/c1-2-8-30(9-3-1)31-14-20-34(21-15-31)37(32-16-10-28(11-17-32)6-4-22-38-24-35-26-40-35)33-18-12-29(13-19-33)7-5-23-39-25-36-27-41-36/h1-3,8-21,35-36H,4-7,22-27H2 |
InChI Key |
ZHPZDDDUQMHCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)CCCOCC4CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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